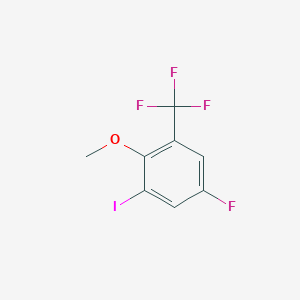

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether

Beschreibung

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃), fluoro (-F), and iodo (-I) substituents on a phenyl ring, with a methoxy (-OCH₃) group at the para position. Its structural complexity makes it relevant in agrochemical and pharmaceutical research, particularly in herbicidal and receptor-targeting applications .

Eigenschaften

Molekularformel |

C8H5F4IO |

|---|---|

Molekulargewicht |

320.02 g/mol |

IUPAC-Name |

5-fluoro-1-iodo-2-methoxy-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5F4IO/c1-14-7-5(8(10,11)12)2-4(9)3-6(7)13/h2-3H,1H3 |

InChI-Schlüssel |

AMXKDSWLOGNIRN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1I)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether typically involves multiple steps, including halogenation and etherification reactionsThe final step involves the formation of the methyl ether through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethers, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether has been explored for its potential as a bioactive compound. Its structural features contribute to enhanced binding affinities in biological targets. For instance, modifications of similar fluorinated compounds have shown improved potency against various cancer cell lines. A study demonstrated that the introduction of a 4-fluoro substituent significantly increased binding affinity to the EED protein, with IC50 values indicating effective inhibition of cell growth in specific cancer models .

Case Study: EED Inhibition

In a recent investigation into EED inhibitors, compounds structurally related to 4-fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether exhibited IC50 values as low as 0.4 nM, highlighting their potential as therapeutic agents in oncology . This underscores the importance of fluorinated motifs in enhancing biological activity.

Organic Synthesis

Synthetic Reagents

The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances reactivity and selectivity in various chemical transformations. For example, it can be utilized in the synthesis of trifluoromethyl ethers through electrophilic fluorination reactions, which have been shown to proceed efficiently under mild conditions .

Data Table: Synthetic Applications

| Reaction Type | Substrate Type | Yield (%) | Reference |

|---|---|---|---|

| Electrophilic Fluorination | Aryl compounds | 70-90 | |

| Coupling Reactions | Aryl halides with organometallics | 60-85 | |

| Triazole Formation | Azides with aryl halides | 75 |

Materials Science

Fluorinated Polymers

The incorporation of 4-fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether into polymer matrices has been investigated for its effects on material properties. Fluorinated compounds are known to impart unique characteristics such as increased thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit enhanced performance in applications requiring durability and resistance to solvents .

Cosmetic Formulations

Topical Applications

In cosmetic chemistry, fluorinated compounds are gaining attention for their unique properties that enhance skin feel and stability of formulations. The use of 4-fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether in emulsion systems has been explored for its ability to improve moisturizing effects and sensory attributes. Formulations incorporating this compound demonstrated significant improvements in skin hydration and texture .

Wirkmechanismus

The mechanism by which 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Herbicidal Activity

Compounds with trifluoromethyl and halogen substituents on aromatic rings have demonstrated herbicidal activity. For example:

- Methyl-substituted phenyl ethers (e.g., R = methyl, 4-chlorobenzyl, 4-(trifluoromethyl)phenyl) were tested against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass). These compounds showed moderate activity against rape (50–70% inhibition at 100 ppm) but weak efficacy against barnyard grass (<30% inhibition) .

- 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is structurally analogous to these compounds but includes iodine, which increases molecular weight (MW = 334.1 g/mol) and may enhance soil persistence due to reduced biodegradability.

Table 1: Herbicidal Activity of Selected Phenyl Ethers

Electro-Optical Properties of Trifluoromethyl Ethers

Studies on 3-substituted phenyl trifluoromethyl ethers (Chapter V, Kiyoshi Kanie, 2000) reveal that the -CF₃ group enhances dipole moments, making such compounds candidates for liquid-crystalline materials. For example:

- 3-Nitro-phenyl trifluoromethyl ether exhibits a nematic phase at 120–150°C due to strong polarity.

Biologische Aktivität

4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether is a fluorinated organic compound that has garnered attention due to its potential biological activities. The incorporation of fluorine and iodine atoms into organic molecules often enhances their stability, binding affinity, and biological effectiveness. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

The structure of 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can be represented as follows:

This compound features a trifluoromethyl group, which is known for increasing lipophilicity and metabolic stability, thereby enhancing biological activity.

The biological activity of fluorinated compounds like 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether can be attributed to several mechanisms:

- Enhanced Binding Affinity : The presence of fluorine atoms can lead to stronger interactions with biological targets through halogen bonding, which increases the compound's binding affinity to enzymes and receptors .

- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

- Cell Growth Inhibition : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential anti-cancer properties .

Table 1: Biological Activities of Related Compounds

| Compound Name | IC50 (nM) | Target | Effect |

|---|---|---|---|

| EED226 | 18 | EED | Antitumor |

| 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether | TBD | TBD | TBD |

| 5-fluoro-2,3-dihydrobenzofuran | 12 | KARPAS422 Cell Growth | Cytotoxic |

| 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,5,5-trimethylimidazolidine-2,4-dione | TBD | Androgen Receptor | Antiandrogenic |

Note: TBD indicates data not yet determined or available.

Case Studies

- Antitumor Activity : A study involving compounds similar to 4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl methyl ether found that they exhibited potent antitumor activity in EZH2 mutant lymphoma models. The modifications in the phenyl ring significantly influenced their efficacy and selectivity against cancer cells .

- Enzyme Inhibition : Research on related trifluoromethyl compounds indicated moderate inhibition of COX-2 and LOX enzymes, suggesting potential applications in treating inflammatory diseases . The presence of the trifluoromethyl group was linked to increased interactions with enzyme active sites.

- Cytotoxicity Studies : Compounds with similar structures were evaluated for cytotoxic effects against breast cancer cell lines (MCF-7). Results showed varying degrees of inhibition, with some derivatives achieving significant IC50 values indicating strong cytotoxic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.